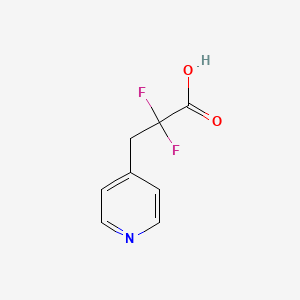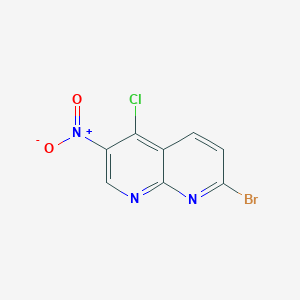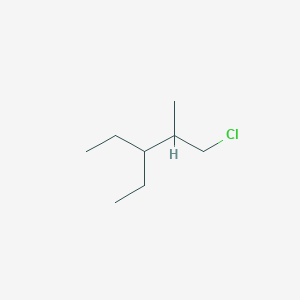
1-Chloro-3-ethyl-2-methylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-ethyl-2-methylpentane is an organic compound belonging to the class of alkyl halides It is a branched alkane with a chlorine atom attached to the first carbon, an ethyl group attached to the third carbon, and a methyl group attached to the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethyl-2-methylpentane can be synthesized through several methods, including:
Free Radical Halogenation: This method involves the chlorination of 3-ethyl-2-methylpentane using chlorine gas under ultraviolet light, which initiates the free radical mechanism.
Nucleophilic Substitution: Another method involves the substitution of a suitable leaving group (e.g., a hydroxyl group) in 3-ethyl-2-methylpentanol with a chlorine atom using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-ethyl-2-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of the chlorine atom with a nucleophile, such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Elimination Reactions (E1 and E2): These reactions result in the formation of alkenes by the removal of the chlorine atom and a hydrogen atom from adjacent carbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., acetone) are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are typical reagents.
Major Products:
Substitution Reactions: Products include alcohols, ethers, or other substituted alkanes.
Elimination Reactions: Major products are alkenes, such as 3-ethyl-2-methyl-1-pentene.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-ethyl-2-methylpentane has several applications in scientific research:
Biology and Medicine: While specific biological applications are limited, compounds with similar structures are often studied for their potential pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-ethyl-2-methylpentane in chemical reactions primarily involves the formation and stabilization of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-methylpentane: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-3-methylpentane: Chlorine atom attached to the second carbon instead of the first.
3-Chloro-3-methylpentane: Chlorine atom attached to the third carbon, with a different branching pattern.
Uniqueness: 1-Chloro-3-ethyl-2-methylpentane is unique due to its specific branching and the position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying the effects of molecular structure on chemical behavior.
Eigenschaften
Molekularformel |
C8H17Cl |
|---|---|
Molekulargewicht |
148.67 g/mol |
IUPAC-Name |
1-chloro-3-ethyl-2-methylpentane |
InChI |
InChI=1S/C8H17Cl/c1-4-8(5-2)7(3)6-9/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
VGZYGJPDGWJQRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


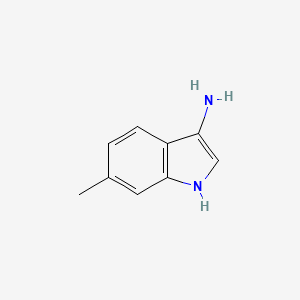

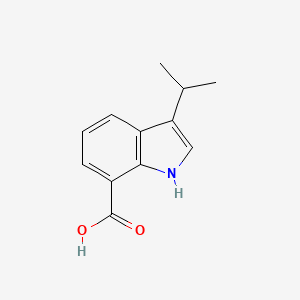
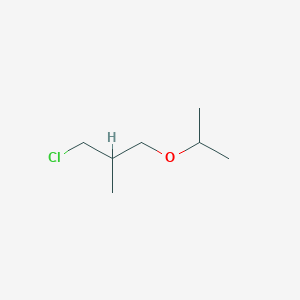
methanol](/img/structure/B13186258.png)
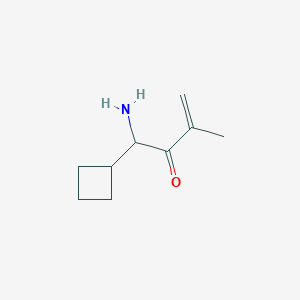

![4-[(1S)-2-bromo-1-hydroxyethyl]-N,N-diethylbenzenesulfonamide](/img/structure/B13186279.png)
![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13186304.png)
